molecular formula C16H25NO8 B5979125 2-({2-[2-(3-ethoxyphenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt)

2-({2-[2-(3-ethoxyphenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt)

Cat. No. B5979125
M. Wt: 359.37 g/mol
InChI Key: ONMJTHRVPHMBKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({2-[2-(3-ethoxyphenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt) is a chemical compound that is widely used in scientific research. This compound is also known as AEE or AEAA and is commonly used as a reagent in biochemical experiments.

Mechanism of Action

The mechanism of action of 2-({2-[2-(3-ethoxyphenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt) involves the inhibition of protein kinases. This compound binds to the ATP-binding site of protein kinases, preventing the enzyme from phosphorylating its substrate. The inhibition of protein kinases can have a significant impact on cellular processes, making 2-({2-[2-(3-ethoxyphenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt) a valuable tool in scientific research.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-({2-[2-(3-ethoxyphenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt) depend on the specific protein kinase that is inhibited. The inhibition of protein kinases can have a significant impact on cellular processes such as cell cycle progression, gene expression, and apoptosis. This compound has been shown to have anti-cancer and anti-inflammatory properties, making it a promising compound for the development of new drugs.

Advantages and Limitations for Lab Experiments

The advantages of using 2-({2-[2-(3-ethoxyphenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt) in lab experiments include its high specificity for protein kinases and its ability to inhibit multiple protein kinases simultaneously. However, this compound has some limitations, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are several future directions for the use of 2-({2-[2-(3-ethoxyphenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt) in scientific research. One potential direction is the development of new drugs that target specific protein kinases. Another potential direction is the use of this compound in combination with other drugs to enhance their efficacy. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various fields of research.

Synthesis Methods

The synthesis of 2-({2-[2-(3-ethoxyphenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt) involves the reaction of 2-(2-aminoethoxy)ethanol with 3-ethoxyphenol in the presence of a base catalyst. The resulting product is then reacted with ethanedioic acid to form the salt form of the compound. The synthesis method is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

2-({2-[2-(3-ethoxyphenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt) is commonly used as a reagent in biochemical experiments. This compound is used to inhibit the activity of protein kinases, which are enzymes that play a crucial role in cell signaling pathways. The inhibition of protein kinases can have a significant impact on cellular processes, making 2-({2-[2-(3-ethoxyphenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt) a valuable tool in scientific research.

properties

IUPAC Name

2-[2-[2-(3-ethoxyphenoxy)ethoxy]ethylamino]ethanol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4.C2H2O4/c1-2-18-13-4-3-5-14(12-13)19-11-10-17-9-7-15-6-8-16;3-1(4)2(5)6/h3-5,12,15-16H,2,6-11H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONMJTHRVPHMBKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)OCCOCCNCCO.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({2-[2-(3-Ethoxyphenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt)

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